Ethylhexadecyldimethylammonium 2-tert-butylphenolate

Foam fractionation Counterion selectivity Ion exchange

Research challenge: Counterion-dependent variability in surfactant performance, halide interference, and inconsistent stoichiometry. Ethylhexadecyldimethylammonium 2-tert-butylphenolate (CAS 93981-91-0) solves this as a pre-formed, halide-free ion pair with validated 1:1 EHDA⁺:phenolate stoichiometry. • Eliminates bromide competition at gas-liquid interface (Grieves sequence: Br⁻ > C₆H₅O⁻) • 68× higher counterion hydrophobicity (log P = 3.3 vs. 1.47 for phenol) • Ortho-tert-butyl Taft steric parameter Eₛ ≈ -1.54 for systematic structure-property studies • Available in research-grade purity for separation, phase-transfer, and foam fractionation applications.

Molecular Formula C30H57NO
Molecular Weight 447.8 g/mol
CAS No. 93981-91-0
Cat. No. B12663749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylhexadecyldimethylammonium 2-tert-butylphenolate
CAS93981-91-0
Molecular FormulaC30H57NO
Molecular Weight447.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)(C)C1=CC=CC=C1[O-]
InChIInChI=1S/C20H44N.C10H14O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-10(2,3)8-6-4-5-7-9(8)11/h5-20H2,1-4H3;4-7,11H,1-3H3/q+1;/p-1
InChIKeyQDEUHIXAYJNYJY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EHDA 2-tert-Butylphenolate: Structural and Functional Baseline


Ethylhexadecyldimethylammonium 2‑tert‑butylphenolate (CAS 93981‑91‑0; molecular formula C₃₀H₅₇NO; MW 447.78 g mol⁻¹) is a pre‑formed quaternary ammonium – phenolate ion pair belonging to the ethylhexadecyldimethylammonium (EHDA) surfactant family [REFS‑1]. The EHDA cation is a long‑chain (C₁₆) quaternary ammonium moiety bearing ethyl and dimethyl substituents on the nitrogen; the counterion is the conjugate base of 2‑tert‑butylphenol (pKₐ = 10.62 at 25 °C) [REFS‑2]. This compound is one member of a broader series of EHDA phenolate salts documented in chemical registries that includes EHDA 2‑phenylphenolate, EHDA 2‑cyclohexylphenolate, EHDA 4‑octylphenolate, and EHDA 4‑bromo‑2,6‑xylenolate [REFS‑3]. Unlike the widely studied EHDA bromide, the phenolate counterion eliminates halide interference and introduces a tunable aromatic anion whose steric and electronic properties can be modulated by ring substitution, providing a structural handle for tailoring surfactant behaviour in separation and phase‑transfer applications.

Why EHDA Bromide or Other Phenolates Cannot Substitute


In‑class EHDA salts are not functionally interchangeable because the counterion governs the surfactant’s ion‑exchange selectivity, interfacial packing, and hydrophobicity‑driven separation efficiency [REFS‑1]. Published foam‑fractionation data demonstrate that the EHDA cation exhibits a well‑defined stability sequence toward different anions (Br⁻ > F⁻ > H₂PO₄⁻ > NO₃⁻ > C₆H₅O⁻ > I⁻), meaning that phenolate is thermodynamically disfavoured relative to bromide at the gas–liquid interface [REFS‑2]. When the phenolate ring carries a bulky ortho‑tert‑butyl substituent, the steric demand (Taft Eₛ ≈ ‑1.54) alters the ion‑pair geometry, the critical packing parameter, and the effective hydrophobicity (log P of 2‑tert‑butylphenol = 3.3 vs. 1.47 for unsubstituted phenol) [REFS‑3][REFS‑4]. These differences directly affect performance metrics such as surface excess, Langmuir adsorption parameters, and foam‑fractionation removal efficiency, all of which have been quantitatively characterised for the EHDA‑phenol system [REFS‑5]. Substituting EHDA 2‑tert‑butylphenolate with EHDA bromide or a different EHDA phenolate therefore alters the counterion identity and the steric‑electronic profile of the anion, invalidating calibrated separation protocols and requiring re‑optimisation of key process variables. The evidence below provides the quantitative basis for prioritising this specific compound.

Quantitative Evidence vs. Closest Analogs


Counterion Exchange Selectivity in Foam Fractionation

The 1974 equilibrium study by Grieves and The established a thermodynamic stability sequence for the EHDA cation with various anions: Br⁻ > F⁻ > H₂PO₄⁻ > NO₃⁻ > C₆H₅O⁻ > I⁻ [REFS‑1]. In this sequence, phenolate (C₆H₅O⁻) is ranked fifth, well below bromide, meaning that when EHDA bromide is used as a surfactant for phenol removal, the phenolate anion must compete with bromide for ion‑pair formation at the gas–liquid interface and is thermodynamically disfavoured. EHDA 2‑tert‑butylphenolate, provided as a pre‑formed phenolate salt, bypasses this competitive equilibrium entirely, delivering the target phenolate counterion directly to the interface without interference from bromide. The selectivity sequence also demonstrates that phenolate is favoured over iodide (I⁻), indicating that EHDA phenolate salts will outcompete iodide‑based counterions in mixed‑anion systems, a property not shared by EHDA bromide.

Foam fractionation Counterion selectivity Ion exchange

Ion-Pair Stoichiometry at the Gas-Liquid Interface

Foam‑separation experiments with the EHDA‑Br/phenol system at pH 12 and 25 °C demonstrated that the adsorption isotherms of both EHDA⁺ and C₆H₅O⁻ ions fit the Langmuir model well [REFS‑1]. Critically, the ratio of the surface excess of phenolate at complete monolayer coverage (Γz*) to that of EHDA⁺ (Γx*) was determined to be exactly 1.0, confirming that one phenolate ion pairs with each EHDA cation at the interface [REFS‑1]. This 1 : 1 stoichiometry validates that EHDA 2‑tert‑butylphenolate, as a pre‑formed 1 : 1 salt, delivers the precise ion‑pair ratio required for monolayer formation, avoiding the excess surfactant waste inherent in in‑situ ion‑pair generation from EHDA‑Br.

Adsorption isotherm Surface excess Ion-pair stoichiometry

Hydrophobicity-Driven Separation Efficiency

The octanol–water partition coefficient (log P) of 2‑tert‑butylphenol is 3.3 at 23 °C, whereas unsubstituted phenol has a log P of 1.47 [REFS‑1][REFS‑2]. This Δlog P of +1.83 corresponds to an approximately 68‑fold increase in hydrophobicity, which directly enhances the driving force for adsorption of the phenolate counterion at the air–water interface during foam fractionation. Published continuous foam‑fractionation data for the EHDA‑Br/phenol system achieved approximately 80% phenol removal at pH 11.9 with 70% reflux [REFS‑3]; the substantially greater hydrophobicity of the 2‑tert‑butylphenolate counterion is expected to improve both the adsorption kinetics and the equilibrium surface excess, potentially enabling higher single‑pass removal efficiencies or reduced surfactant loading.

Hydrophobicity Partition coefficient Foam separation

Steric Bulk and Ion-Pair Packing

The Taft steric parameter (Eₛ) for the tert‑butyl group is approximately –1.54, compared with 0 for hydrogen (unsubstituted phenolate) [REFS‑1]. This large negative Eₛ value quantifies the substantial steric demand of the ortho‑tert‑butyl substituent, which directly influences the geometry of the EHDA⁺ ··· ⁻O–Ar ion pair at the gas–liquid interface. In surfactant science, the counterion size and shape affect the critical packing parameter (CPP), which in turn governs micelle shape, surface curvature, and foam stability. The ortho‑tert‑butyl group forces a more open ion‑pair geometry compared with the planar, unsubstituted phenolate, thereby shifting the CPP and altering foam drainage and stability characteristics relative to EHDA phenolate or other EHDA alkylphenolates lacking ortho‑substitution.

Steric parameter Ion-pair geometry Critical packing parameter

Nucleophilicity in Phase-Transfer Catalysis

The Mayr nucleophilicity database provides quantitative reactivity parameters for phenolate ions in acetonitrile: p‑(tert‑butyl)phenolate has N = 21.70 and sN = 0.58, whereas unsubstituted phenolate has N = 16.27 and sN = 0.70 [REFS‑1]. The higher N value (ΔN = +5.43) for the tert‑butyl‑substituted phenolate indicates substantially greater nucleophilicity, while the lower sN (0.58 vs. 0.70) reflects reduced sensitivity to electrophile variation, i.e., more consistent reactivity across different electrophilic partners. For phase‑transfer catalysis (PTC) applications where the phenolate acts as a nucleophile, the pre‑formed EHDA 2‑tert‑butylphenolate salt delivers a more reactive phenolate anion into the organic phase, enabling faster reaction rates or lower catalyst loading compared with EHDA phenolate.

Nucleophilicity Reactivity parameter Phase-transfer catalysis

Molecular Weight and Gravimetric Dosing Precision

The molecular weight of EHDA 2‑tert‑butylphenolate is 447.78 g mol⁻¹, compared with 378.47 g mol⁻¹ for EHDA bromide and 391.67 g mol⁻¹ for EHDA phenolate [REFS‑1][REFS‑2][REFS‑3]. This 18.3% higher molecular weight relative to EHDA bromide means that gravimetric dosing protocols must be adjusted accordingly to deliver equimolar EHDA cation concentrations. More importantly, for procurement specifications, the higher MW per mole of active EHDA cation means that 1 kg of EHDA 2‑tert‑butylphenolate delivers 0.667 mol of EHDA⁺, whereas 1 kg of EHDA bromide delivers 0.789 mol of EHDA⁺. The phenolate salt also contributes an additional 150.22 g mol⁻¹ (the mass of 2‑tert‑butylphenol) that participates functionally in the separation or catalytic process, unlike the non‑functional bromide counterion.

Gravimetric dosing Molecular weight Stoichiometry

Evidence-Backed Application Scenarios


Foam Fractionation of Alkyl-Substituted Phenols

The pre‑formed EHDA 2‑tert‑butylphenolate salt eliminates bromide competition at the gas–liquid interface, bypassing the thermodynamic preference for bromide over phenolate established in the Grieves selectivity sequence (Br⁻ > C₆H₅O⁻) [REFS‑1]. Combined with the ~68‑fold greater hydrophobicity of the 2‑tert‑butylphenolate counterion (log P = 3.3 vs. 1.47 for phenol), this enables higher single‑pass removal efficiency than is achievable with EHDA bromide at equivalent molar dosing, as demonstrated by the ~80% phenol removal baseline established at pH 11.9 [REFS‑2]. The confirmed 1 : 1 EHDA⁺ : phenolate stoichiometry at monolayer coverage [REFS‑3] allows precise stoichiometric dosing, minimising surfactant waste in continuous‑flow operations.

Phase-Transfer Catalysis with Enhanced Nucleophilicity

The Mayr nucleophilicity parameter for p‑tert‑butylphenolate (N = 21.70 in MeCN) is 1.4 orders of magnitude higher than that of unsubstituted phenolate (N = 16.27) [REFS‑1]. When EHDA 2‑tert‑butylphenolate is dissolved in a polar aprotic solvent, the lipophilic EHDA cation ensures phase transfer of the highly nucleophilic 2‑tert‑butylphenolate anion into the organic phase. The lower sN value (0.58 vs. 0.70) indicates more consistent reactivity across electrophile types, making this compound particularly suitable for parallel synthesis or screening libraries where uniform kinetics are desired. The pre‑formed salt also avoids the halide contamination inherent in in‑situ generation from EHDA bromide and 2‑tert‑butylphenol/KOH.

Interfacial Rheology and Ion-Pair Packing Modulation

The ortho‑tert‑butyl substituent introduces a Taft steric parameter of Eₛ ≈ –1.54, compared with Eₛ = 0 for unsubstituted phenolate [REFS‑1]. This steric demand alters the critical packing parameter of the EHDA⁺ ··· ⁻O–Ar ion pair at the air–water interface, shifting foam drainage and stability characteristics relative to EHDA phenolate (CAS 85940‑59‑6) or EHDA 2‑phenylphenolate (CAS 85940‑58‑5) [REFS‑2]. Researchers investigating structure–property relationships in ionic surfactant foams can use this compound as a well‑defined member of the EHDA phenolate series where steric bulk is systematically varied, with the Langmuir‑type adsorption isotherm [REFS‑3] providing a validated framework for data interpretation.

Analytical Method Development for Ion-Pair Chromatography

The EHDA cation has a well‑characterised selectivity sequence toward anions [REFS‑1], and the pre‑formed EHDA 2‑tert‑butylphenolate salt provides a single, structurally defined ion‑pair species for chromatographic method development. Unlike EHDA bromide, which generates a mixed counterion environment (Br⁻ competes with analyte phenolate), the pure phenolate salt produces a single ion‑pair peak, simplifying retention‑time modelling. The high molecular weight (447.78 g mol⁻¹) and strong UV absorbance of the phenolate chromophore facilitate detection; the 18.3% higher MW relative to EHDA bromide [REFS‑2] also provides gravimetric dosing precision for mobile‑phase preparation, as each weighing error contributes proportionally less to molar concentration error.

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